molecular formula C20H26N4O3S B2409449 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide CAS No. 899994-17-3

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide

Cat. No.: B2409449
CAS No.: 899994-17-3
M. Wt: 402.51
InChI Key: NERWRBDZDACKFZ-UHFFFAOYSA-N
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Description

N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide is a complex organic compound that features a unique combination of functional groups, including a thienopyrazole core and an oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide typically involves multiple steps:

    Formation of the Thienopyrazole Core: This step often starts with the cyclization of a suitable precursor, such as a thieno[3,4-c]pyrazole derivative, under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Oxamide Moiety: The oxamide group is typically introduced through a condensation reaction between an amine and an oxalyl chloride derivative.

    Final Coupling: The final step involves coupling the thienopyrazole core with the oxamide moiety, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrazole core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the oxamide moiety, converting it to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Oxidized derivatives of the thienopyrazole core.

    Reduction: Amines derived from the reduction of the oxamide group.

    Substitution: Substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers or as a component in specialty coatings.

Mechanism of Action

The mechanism by which N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The thienopyrazole core may facilitate binding to these targets, while the oxamide moiety could enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-hydroxyphenyl)ethyl]oxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide: Similar structure but with the methoxy group in a different position on the aromatic ring.

Uniqueness

N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical properties, making it distinct from its analogs.

Properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-20(2,3)24-17(15-11-28-12-16(15)23-24)22-19(26)18(25)21-9-8-13-6-5-7-14(10-13)27-4/h5-7,10H,8-9,11-12H2,1-4H3,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERWRBDZDACKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCCC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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